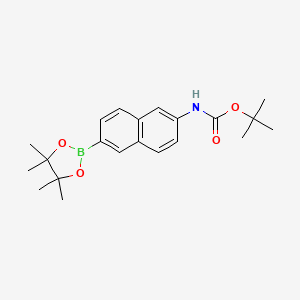

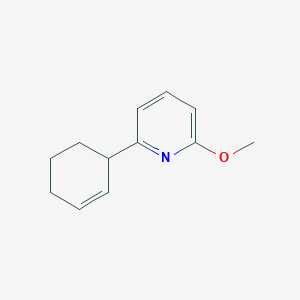

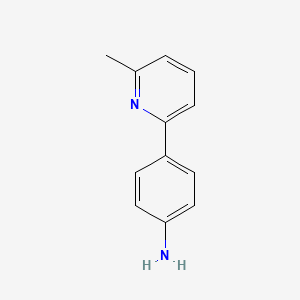

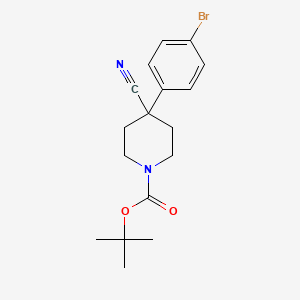

2-(3,4-Dimethylbenzoyl)-5-methylpyridine

説明

The compound “2-(3,4-Dimethylbenzoyl)benzoic acid” is an organic compound that belongs to the class of benzophenones . It has a molecular weight of 254.29 .

Molecular Structure Analysis

The InChI code for “2-(3,4-Dimethylbenzoyl)benzoic acid” is 1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) . This provides a detailed description of the molecule’s structure.科学的研究の応用

Photochemical Applications : Taylor and Kan (1963) explored the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including derivatives of 2-methylpyridine. Their work demonstrated the formation of 1,4-dimers under ultraviolet irradiation, revealing potential applications in photochemistry and organic synthesis Taylor & Kan, 1963.

Coordination Chemistry : Arevalo, Riera, and Pérez (2017) investigated intramolecular C-C coupling in rhenium tricarbonyl complexes involving N-bonded 2-methylpyridine. This study highlights the importance of 2-methylpyridine derivatives in the development of new coordination compounds with potential applications in catalysis and material science Arevalo, Riera, & Pérez, 2017.

Organometallic Complexes : Ionkin, Marshall, and Wang (2005) synthesized mono-cyclometalated Pt(II) complexes using a 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine ligand. These complexes exhibited unique π−π stacking and Pt−Pt distances, indicating potential applications in the field of organometallic chemistry and material science Ionkin, Marshall, & Wang, 2005.

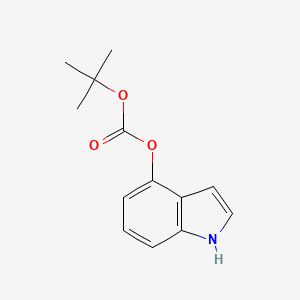

DNA-binding Studies : Xu et al. (2003) studied the DNA-binding behaviors of polypyridyl ruthenium(II) complexes incorporating 2-(4-methylphenyl)imidazo[4,5-f]1,10-phenanthroline. These findings contribute to understanding the interactions of pyridine derivatives with biological molecules, which could be relevant in biochemistry and pharmacology Xu et al., 2003.

Lanthanide Complexes : Zhu, Ren, and Zhang (2018) reported the formation of rare earth complexes involving 3,4-dimethylbenzoic acid and 5,5′-dimethyl-2,2′-bipyridine, demonstrating the relevance of pyridine derivatives in the synthesis of novel coordination compounds Zhu, Ren, & Zhang, 2018.

Safety and Hazards

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This interaction could potentially result in changes at the molecular level, affecting the function of the target receptors.

Biochemical Pathways

Similar compounds have been shown to inhibit soil nitrification, a biochemical process involving the conversion of ammonia to nitrate . This suggests that 2-(3,4-Dimethylbenzoyl)-5-methylpyridine may interact with biochemical pathways related to nitrogen metabolism.

Pharmacokinetics

A related compound, 3,4-dimethylmethcathinone (3,4-dmmc), has been shown to undergo n-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation . These metabolic processes can significantly impact the bioavailability and pharmacokinetics of the compound.

Result of Action

Similar compounds have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,4-Dimethylbenzoyl)-5-methylpyridine may have a significant impact on nitrogen metabolism at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine can be influenced by various environmental factors. For instance, a related compound, 3,4-DMMC, was found to degrade by 20% after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C) . This suggests that temperature can significantly affect the stability and action of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine.

特性

IUPAC Name |

(3,4-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-7-14(16-9-10)15(17)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUALDHTMSTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。